4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine moiety, a methylsulfanyl group, and an oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The methylsulfanyl group is then added, and finally, the oxane ring is incorporated. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazole or pyrimidine rings.
Scientific Research Applications
4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-thiazol-4-yl)aniline: This compound shares the thiazole ring but lacks the piperazine, methylsulfanyl, and oxane groups.
N-(4-Methyl-1,3-thiazol-2-yl)benzamide: Similar in having a thiazole ring but differs in other functional groups.
3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridine-2-amine: Contains a triazole ring instead of a thiazole ring.
Uniqueness
4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety enhances its pharmacokinetic properties, while the oxane ring adds to its structural complexity and potential for diverse interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C19H27N5OS2 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2-methyl-4-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C19H27N5OS2/c1-14-20-16(13-27-14)12-23-5-7-24(8-6-23)18-11-17(21-19(22-18)26-2)15-3-9-25-10-4-15/h11,13,15H,3-10,12H2,1-2H3 |
InChI Key |
IYGMMURAZZMOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC |
Origin of Product |
United States |
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